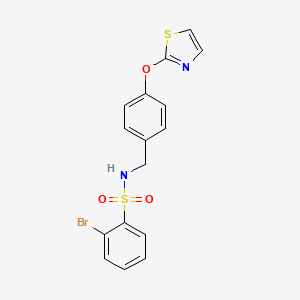

![molecular formula C20H24ClN3O4S2 B2552264 N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215570-59-4](/img/structure/B2552264.png)

N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. The structure suggests it is a benzamide derivative with a thiazole ring and a dimethylaminoethyl group, which could be indicative of its interaction with biological systems.

Synthesis Analysis

The synthesis of related compounds has been described in several studies. For instance, compounds with similar structures have been synthesized by modifying existing molecules such as metoclopramide, leading to derivatives with gastrointestinal prokinetic activity . Another study synthesized a series of N-(thiazol-2-yl)benzamide derivatives and investigated their gelation behavior, which could provide insights into the synthesis of the compound . Additionally, the synthesis of related benzamide derivatives with anti-inflammatory and anticancer activities has been reported, which often involves coupling reactions and modifications of existing pharmacophores .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a thiazole ring and a dimethylaminoethyl group in the compound suggests that it may interact with biological targets in a specific manner. The crystal structure of similar compounds has been studied to understand the role of non-covalent interactions in their stability and activity . These studies can provide a foundation for analyzing the molecular structure of "this compound".

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be complex, involving multiple pathways and products. For example, reactions of N-sulfonylamines with azirines have been shown to result in the formation of various heterocyclic compounds, including thiadiazoles and oxathiazoles . These findings can help predict the chemical reactions that the compound might undergo, which is essential for understanding its stability and potential transformations in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of methoxy, dimethylaminoethyl, and sulfonyl groups can affect the compound's solubility, stability, and interaction with biological targets. While the specific properties of "this compound" are not detailed in the provided papers, the properties of structurally related compounds have been characterized, such as their gelation behavior and interaction with non-covalent forces .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

This compound, related to benzothiazole derivatives, plays a significant role in the development of new pharmaceuticals. For instance, derivatives have been synthesized as selective class III agents for cardiac electrophysiological activity, showcasing their potential in addressing arrhythmias (Morgan et al., 1990). Moreover, thiazole and thiazoline derivatives have been explored for their anti-inflammatory properties, demonstrating the compound's utility in creating nonsteroidal anti-inflammatory drugs (Lynch et al., 2006).

Pharmacological Research

Research on benzothiazole derivatives extends into pharmacological applications, such as investigating their role as acetylcholinesterase inhibitors. This has implications for treating neurological disorders, although challenges in achieving selective brain region targeting have been noted (Brown-Proctor et al., 1999). Additionally, novel benzodifuranyl derivatives derived from visnaginone and khellinone have shown promising anti-inflammatory and analgesic activities, indicating potential for therapeutic use (Abu‐Hashem et al., 2020).

Material Science and Corrosion Inhibition

In the realm of materials science, benzothiazole derivatives have been synthesized to act as corrosion inhibitors for carbon steel in acidic environments, showcasing their application in extending the lifespan of industrial materials (Hu et al., 2016).

Propiedades

IUPAC Name |

N-[2-(dimethylamino)ethyl]-3-methoxy-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2.ClH/c1-22(2)10-11-23(19(24)14-6-5-7-15(12-14)27-3)20-21-17-9-8-16(29(4,25)26)13-18(17)28-20;/h5-9,12-13H,10-11H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPGUZAICMTPFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C(=O)C3=CC(=CC=C3)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2552185.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2552186.png)

![2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2552187.png)

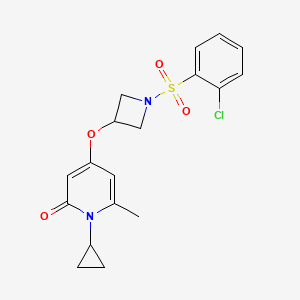

![N-(3-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2552190.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-fluoro-4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2552194.png)

![2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2552195.png)

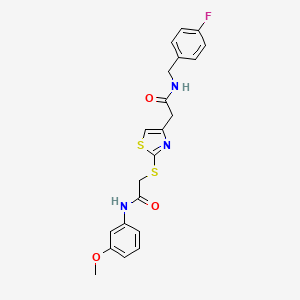

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2552199.png)

![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/no-structure.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline](/img/structure/B2552203.png)

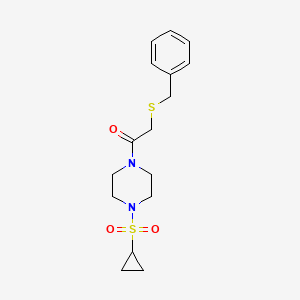

![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-(m-tolylthio)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2552204.png)